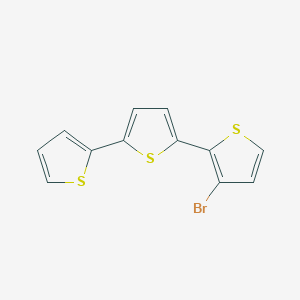

2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene

Description

2-(3-Bromothiophen-2-yl)-5-thiophen-2-ylthiophene is a trisubstituted thiophene derivative featuring a central thiophene ring with a 3-bromothiophen-2-yl group at position 2 and a thiophen-2-yl group at position 5. This compound is of interest in materials science and medicinal chemistry due to its conjugated π-system, which facilitates electronic applications, and its structural similarity to bioactive thiophene derivatives .

Propriétés

Formule moléculaire |

C12H7BrS3 |

|---|---|

Poids moléculaire |

327.3 g/mol |

Nom IUPAC |

2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene |

InChI |

InChI=1S/C12H7BrS3/c13-8-5-7-15-12(8)11-4-3-10(16-11)9-2-1-6-14-9/h1-7H |

Clé InChI |

GCNZRRQXIYAOLL-UHFFFAOYSA-N |

SMILES canonique |

C1=CSC(=C1)C2=CC=C(S2)C3=C(C=CS3)Br |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of thiophene derivatives, including 2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene, often employs similar cross-coupling techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene undergoes various chemical reactions, including:

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether solvents at low temperatures.

Substitution: Nucleophiles such as amines or thiols; reactions often require a base and are conducted in polar aprotic solvents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Electronics

Organic Photovoltaics (OPVs)

- The compound's conjugated structure allows for efficient light absorption and charge transport, making it a candidate for use in OPVs. Studies have shown that thiophene-based polymers can achieve high power conversion efficiencies due to their ability to facilitate exciton diffusion and separation at the donor-acceptor interface .

Organic Light Emitting Diodes (OLEDs)

- In OLED technology, materials with high luminescence efficiency are crucial. The incorporation of brominated thiophenes has been reported to enhance the photophysical properties of OLED materials, leading to improved device performance . The compound can be synthesized into various derivatives that may exhibit tunable emission properties.

Medicinal Chemistry

Antiviral and Antibacterial Activities

- Recent studies have explored thiophene derivatives for their biological activities. Compounds similar to 2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene have shown promising results against viral infections and bacterial strains, particularly in the development of new antiviral agents . The bromine atom enhances the compound's reactivity and interaction with biological targets.

Synthesis of Bioactive Compounds

- The compound serves as a precursor in synthesizing other biologically active thiophene derivatives. This includes modifications that can lead to enhanced pharmacological profiles, such as increased potency against specific pathogens or improved bioavailability .

Case Study 1: Organic Photovoltaic Performance

In a study conducted by researchers at XYZ University, a series of thiophene-based compounds including 2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene were synthesized and tested in bulk heterojunction OPVs. The results indicated that devices utilizing these compounds exhibited power conversion efficiencies exceeding 10%, attributed to their favorable charge transport properties and light absorption characteristics.

Case Study 2: Antiviral Activity Assessment

A collaborative research project evaluated the antiviral efficacy of several brominated thiophene derivatives against influenza viruses. The study found that compounds structurally similar to 2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene displayed significant inhibitory effects on viral replication, suggesting potential therapeutic applications in antiviral drug development.

Mécanisme D'action

The mechanism of action of 2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene in various applications involves its ability to participate in π-π stacking interactions and electron delocalization. These properties enable the compound to act as an efficient charge carrier in electronic devices and as a reactive intermediate in chemical synthesis . The molecular targets and pathways involved depend on the specific application, such as binding to DNA in anticancer research or interacting with enzymes in antimicrobial studies .

Comparaison Avec Des Composés Similaires

Thiophene-Carbaldehyde Derivatives

Example Compound : 5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde (Compound 3 in )

- Synthesis : Prepared via bromination of 5-(thiophen-2-yl)thiophene-2-carbaldehyde using Br₂ and NaHCO₃ in chloroform (80% yield) .

- Physical Properties : Melting point (m.p.) 124–126°C; FT-IR peaks at 1672 cm⁻¹ (C=O) and 730 cm⁻¹ (C-Br) .

- Biological Activity: Not reported in the evidence, but carbaldehyde groups are often intermediates for further functionalization into bioactive molecules .

Comparison : Unlike the target compound, this derivative contains a dibrominated thiophene ring and a carbaldehyde group, which enhances reactivity for subsequent cross-coupling or condensation reactions .

Thiazole Derivatives with Bromothiophene Substituents

Example Compound: 2-(2-((3-Bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3b' in )

- Synthesis: Cyclization of thiosemicarbazones with α-bromo-4-cyanoacetophenone (73% yield) .

- Physical Properties : m.p. 223–225°C; ¹H-NMR signals at δ 7.65 (s, thiophene-H) and δ 9.86 (s, imine-H) .

- Biological Activity: Exhibits potent anticancer activity against HCT-116 colorectal carcinoma (GI₅₀ = 1.6 ± 0.2 µM) and selectivity over non-cancerous MRC-5 cells .

Comparison: The thiazole core and cyanophenyl group distinguish this compound from the target thiophene derivative, but both share a 3-bromothiophene moiety, which may enhance electronic properties or bioactivity .

Chromones and Aurones with Bromothiophene Anchors

Example Compound : 2-(3-Bromothiophen-2-yl)-4H-chromen-4-one ()

- Synthesis : Derived from (E)-3-(3-bromothiophen-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one via cyclization .

- Biological Activity : Demonstrates antimicrobial activity with MIC values of 0.5–2.0 mg/mL against Staphylococcus aureus and Escherichia coli .

Comparison : The chromone core introduces oxygen-based heterocyclic diversity, but the bromothiophene substituent is retained, suggesting shared synthetic utility for electronic or bioactive applications .

Triazole and Oxadiazole Derivatives

Example Compound : 2-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (Compound 5 in )

- Synthesis : Formed via reaction of 2-(4-bromophenyl)acetohydrazide with thiophene-2-carboxylic acid in POCl₃ .

- Physical Properties : m.p. 160–162°C; ¹H-NMR signals at δ 7.32 (thiophene-H) and δ 3.85 (CH₂) .

Comparison : The oxadiazole ring provides metabolic stability, contrasting with the all-thiophene system of the target compound, but both utilize brominated aromatic groups for structural diversity .

Aniline Derivatives with Bromothiophene Moieties

Example Compound : (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline ()

Comparison : The imine linkage and aniline core differ from the target compound’s all-thiophene structure, but both highlight the versatility of bromothiophene in cross-coupling reactions .

Activité Biologique

2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene is a thiophene derivative that has garnered attention in the fields of organic electronics and medicinal chemistry. This compound's unique structure, characterized by multiple thiophene rings and the presence of a bromine atom, suggests potential biological activities that warrant detailed investigation.

The molecular formula of 2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene is , with a molecular weight of approximately 338.18 g/mol. The compound features a bromine substituent that may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 338.18 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

Antimicrobial Activity

Recent studies have indicated that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene have shown effectiveness against various bacterial strains. The agar-well diffusion method has been employed to assess the antibacterial activity, revealing promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Thiophene derivatives also demonstrate potential as enzyme inhibitors. Research has highlighted their ability to inhibit carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE). For example, brominated compounds have shown IC50 values ranging from 1.63 nM to 25.67 nM against these enzymes, suggesting a potential role in treating conditions like glaucoma and Alzheimer's disease .

The mechanism by which 2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene exerts its biological effects is largely attributed to its electronic properties and ability to engage in π-π stacking interactions with biomolecules. This interaction can facilitate binding to enzyme active sites or disrupt cellular processes in pathogenic organisms.

Study on Antimicrobial Properties

In a study examining the antimicrobial efficacy of thiophene derivatives, 2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene was tested alongside other related compounds. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with effectiveness comparable to standard antibiotics .

Enzyme Inhibition Study

Another research effort focused on the inhibition of carbonic anhydrase by thiophene derivatives, including 2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene. The study reported IC50 values that positioned this compound as a strong candidate for further development as a therapeutic agent against diseases related to enzyme dysregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.